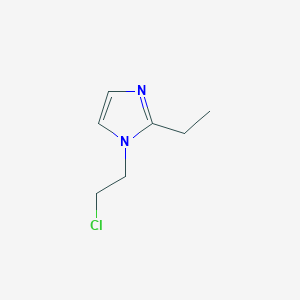

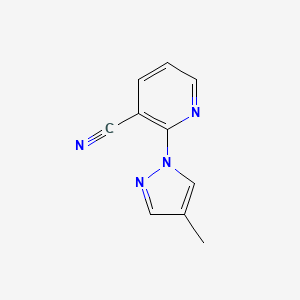

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for “2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or tools.Physical And Chemical Properties Analysis

“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a solid at room temperature . The compound has a molecular weight of 184.20 . For more detailed physical and chemical properties, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.科学的研究の応用

Heterocyclic Compound Synthesis

2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile serves as a key building block in the synthesis of various heterocyclic compounds. Its derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP), have shown valuable reactivity, making them useful in creating a broad spectrum of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This extensive applicability in heterocyclic chemistry underscores its significance in synthesizing dyes and diverse classes of heterocyclic compounds under mild conditions, expanding the horizons of synthetic organic chemistry and material sciences (Gomaa & Ali, 2020).

Antimicrobial and Anticancer Applications

Compounds containing the pyrazole moiety, such as 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile, are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have demonstrated significant biological activities, including antimicrobial and anticancer effects. These attributes point towards their potential in developing new therapeutic agents, reflecting the importance of pyrazole derivatives in medicinal chemistry (Sharma et al., 2021).

Neuroprotective Properties

Recent studies have highlighted the neuroprotective properties of pyrazoline derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By investigating the structure-activity relationships (SARs) and conducting molecular docking simulations, researchers have identified pyrazolines as promising candidates for managing neurodegenerative disorders, owing to their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's and Parkinson's disease treatments (Ahsan et al., 2022).

Environmental and Agricultural Applications

In addition to their pharmaceutical applications, pyrazole derivatives have found relevance in environmental and agricultural contexts. For instance, fipronil, a phenyl-pyrazole insecticide, and its degradation by microorganisms illustrate the environmental impact and biodegradation pathways of pyrazole-containing compounds. Understanding the biodegradation mechanisms can lead to the development of more environmentally friendly pesticides and strategies for mitigating pollution (Zhou et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . For detailed safety and hazard information, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.

作用機序

Target of Action

Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway .

Mode of Action

It’s plausible that it may interact with its target in a manner similar to related compounds, potentially influencing the activity of nampt .

Biochemical Pathways

The compound likely affects the NAD+ salvage pathway , given the potential interaction with NAMPT . This pathway plays a pivotal role in many biological processes, including metabolism and aging .

Result of Action

The activation of nampt, if it is indeed the target, could have therapeutic implications for a diverse array of diseases .

特性

IUPAC Name |

2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLOERNRQNJBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649231 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119391-07-9 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)